N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at the 1-position of the triazole ring.
Properties
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-13-16-15-12-8-4-5-9-17(12)13/h1-9H,10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHZNELAIOSCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with benzyl azide under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in the formation of the triazolopyridine ring through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions makes the process more sustainable and cost-effective. Additionally, the scale-up reaction and late-stage functionalization of triazolopyridine further demonstrate its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-one, while reduction may produce this compound derivatives with different substituents.
Scientific Research Applications
N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
N-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be compared with other similar compounds, such as:
1,2,4-triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine fused ring system but differ in the position of the nitrogen atoms.
1,2,4-triazolo[4,3-b]pyridines: These compounds have a different arrangement of the triazole and pyridine rings, leading to variations in their biological activities.
1,2,4-triazolo[3,4-a]pyridines: These compounds have a different fusion pattern of the triazole and pyridine rings, resulting in unique chemical properties
This compound stands out due to its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity.
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